

Theoretical Investigations into the Molecular Structure of 2-Mercaptopyrimidine: A Technical Guide

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Compound of Interest

Compound Name: **2-Mercaptopyrimidine**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyrimidine (2-MP), a heterocyclic compound with the empirical formula C₄H₄N₂S, is a molecule of significant interest in various scientific domains, including medicinal chemistry and materials science.^[1] Its biological activity, including antiviral, antibacterial, and antitumor properties, is intrinsically linked to its molecular structure and, most notably, its tautomeric nature. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the structural, vibrational, and electronic properties of **2-mercaptopyrimidine**, with a focus on its tautomeric equilibrium. The content herein is intended to serve as a valuable resource for researchers engaged in computational chemistry, drug design, and related fields.

2-Mercaptopyrimidine can exist in two primary tautomeric forms: the thiol form (pyrimidine-2-thiol) and the thione form (1H-pyrimidine-2-thione).^{[1][2]} Understanding the relative stability and interconversion of these tautomers is crucial, as their distinct structural and electronic features dictate their chemical reactivity and biological interactions. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has proven to be an indispensable tool for investigating these properties at the molecular level.^{[3][4]}

Tautomerism: Thiol vs. Thione

The tautomeric equilibrium between the thiol and thione forms of **2-mercaptopurine** is a central theme in its theoretical analysis. This equilibrium is significantly influenced by the surrounding environment, such as the phase (gas or solution) and the polarity of the solvent.

In the gas phase, theoretical calculations at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory predict the 2-pyrimidinethiol (thiol form) to be more stable than the 2(1H)-pyrimidinethione (thione form) by 3.41 kcal/mol.[4] However, this energetic preference is reversed in an aqueous medium. In solution, the 2(1H)-pyrimidinethione (thione form) is predicted to be more stable than the thiol form by 6.47 kcal/mol, highlighting the significant role of solvent effects.[4] The thione form is generally considered the dominant species in water.

The interconversion between these tautomers can proceed through different pathways. In the gas phase, an unfavorable planar intramolecular four-center transition state lies 29.07 kcal/mol higher in energy than the thiol form.[4] A more facile pathway for tautomerization in the gas phase involves dimer-promoted proton transfer.[4] In aqueous solution, the tautomerization can be promoted by water molecules, proceeding through cyclic transition states involving one or two water molecules.[4]

A Graphviz diagram illustrating the tautomeric equilibrium is presented below.

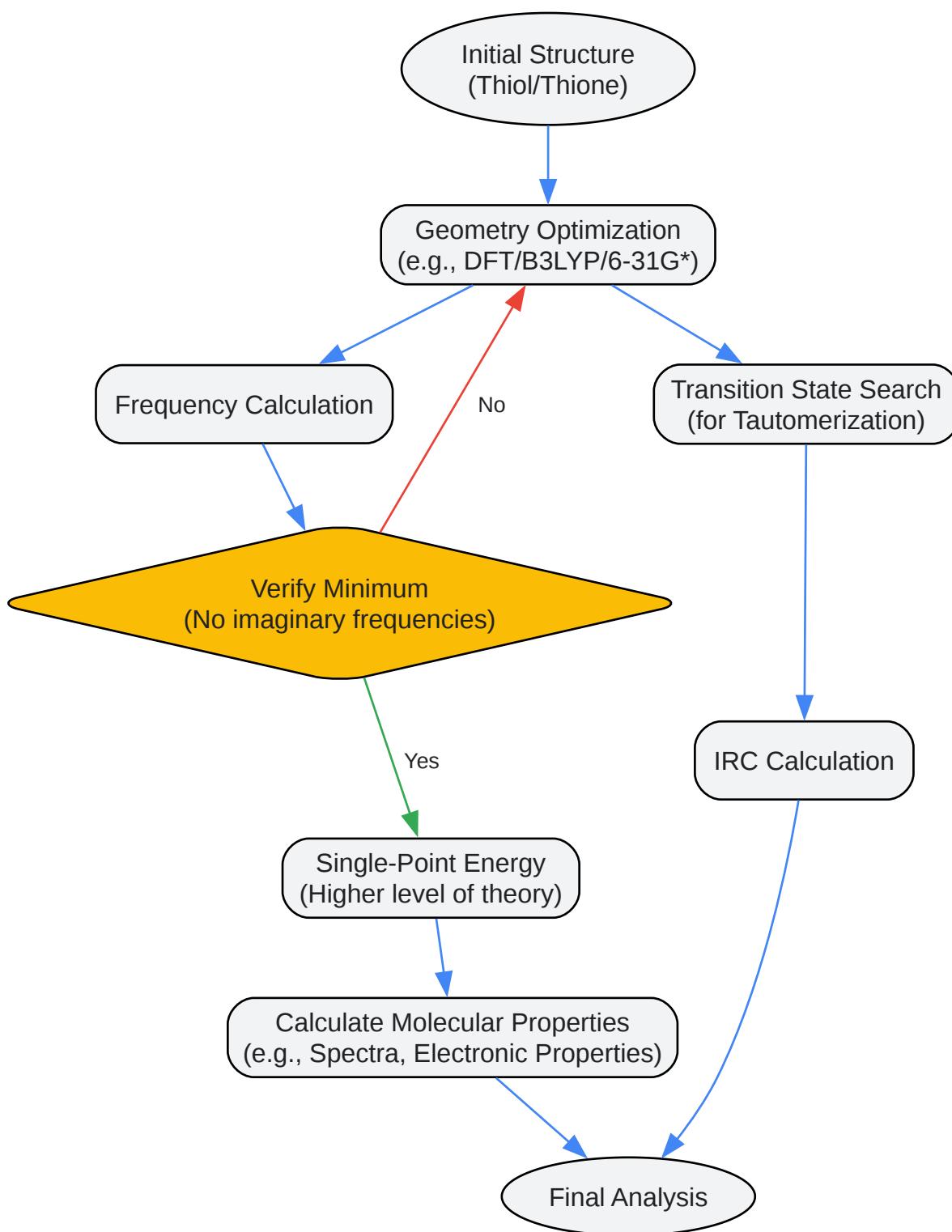
Aqueous Solution
(Thione more stable)

Gas Phase
(Thiol more stable)

2-Pyrimidinethiol
(Thiol Form)

Tautomerization

2(1H)-Pyrimidinethione
(Thione Form)

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